molecular formula C18H15NO2 B8320123 phenyl(5a,6,6a,7a-tetrahydro[1]benzoxireno[4,3,2-cd]indol-4(5H)-yl)methanone CAS No. 39890-59-0

phenyl(5a,6,6a,7a-tetrahydro[1]benzoxireno[4,3,2-cd]indol-4(5H)-yl)methanone

Cat. No.: B8320123
CAS No.: 39890-59-0
M. Wt: 277.3 g/mol
InChI Key: GQKGAFVCSGNPJP-UHFFFAOYSA-N
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Description

Phenyl(5a,6,6a,7a-tetrahydro[1]benzoxireno[4,3,2-cd]indol-4(5H)-yl)methanone is a useful research compound. Its molecular formula is C18H15NO2 and its molecular weight is 277.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

39890-59-0

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

10-oxa-3-azatetracyclo[6.4.1.04,13.09,11]trideca-4,6,8(13)-trien-3-yl(phenyl)methanone

InChI

InChI=1S/C18H15NO2/c20-18(11-5-2-1-3-6-11)19-10-12-9-15-17(21-15)13-7-4-8-14(19)16(12)13/h1-8,12,15,17H,9-10H2

InChI Key

GQKGAFVCSGNPJP-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(C3=CC=CC(=C23)C4C1O4)C(=O)C5=CC=CC=C5

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution was prepared from 2.71 g. of 1-benzoyl-1,2,2a,3-tetrahydrobenz[cd]indole in 100 ml. of chloroform. A second solution containing 2.1 g. of 85% m-chloroperbenzoic acid in 100 ml. of chloroform was added. The reaction mixture was stirred at ambient temperature for 41/4 hours. TLC of an aliquot of the solution indicated that most of the starting material had been comsumed. The reaction mixture was diluted with water and the organic layer washed with 1N aqueous sodium hydroxide, with water and with saturated aqueous sodium chloride. The organic layer was dried and the solvent removed therefrom by evaporation in vacuo. The resulting residue containing 1-benzoyl-4,5-epoxy-1,2,2a,3,4,5-hexahydrobenz[cd]indole formed in the above reaction was dissolved in chloroform and the chloroform solution filtered through florisil. The chloroform was evaporated from the filtrate and the resulting residue crystallized from a mixture of ether and hexane, yielding 1-benzoyl-4,5-epoxy-1,2,2a,3,4,5-hexahydrobenz[cd]indole melting in the range 103°-115° C. (the above procedure is based upon that of Kornfeld et al., J. Am. Chem. Soc., 78, 3101 (1956))
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